Cas no 87751-33-5 (Quinoline-3,4-diamine)
Quinoline-3,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- quinoline-3,4-diamine
- 3,4-DIAMINOQUINOLINE
- 3,4-Quinolinediamine
- Quinoline,3,4-diamino-
- 3,4 -diaminoquinoline
- 3,4-diamino-quinoline
- UTOMICFLROGMAE-UHFFFAOYSA-N
- 3959AC
- 4-imino-1,4-dihydroquinolin-3-amine
- Z2216711534
- Quinoline, 3,4-diamino- (6CI)
- [99010-09-0],C13H17N3,215.30
- AKOS004903199
- EN300-86217
- SY041628
- SCHEMBL203711
- DTXSID70363836
- CS-13432
- DB-081682
- SB68526
- Quinoline, 3,4-diamino-
- MFCD00666954
- 87751-33-5
- CS-M2025
- Quinoline-3,4-diamine
-
- MDL: MFCD00666954
- Inchi: 1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12)
- InChI Key: UTOMICFLROGMAE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(N)=C(N)C=1
Computed Properties
- Exact Mass: 159.08
- Monoisotopic Mass: 159.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9
- XLogP3: 0.8
Experimental Properties
- Density: 1.312
- Boiling Point: 384.3 ℃ at 760 mmHg
- Flash Point: 214.4°C
- Refractive Index: 1.774
- PSA: 64.93000
- LogP: 2.56160
Quinoline-3,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004787-1g |
Quinoline-3,4-diamine |
87751-33-5 | 95% | 1g |
$290.88 | 2023-08-31 | |
| Chemenu | CM119212-1g |
Quinoline-3,4-diamine |
87751-33-5 | 95% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM119212-250mg |
Quinoline-3,4-diamine |
87751-33-5 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM119212-1g |
Quinoline-3,4-diamine |
87751-33-5 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB287236-1 g |
3,4-Diaminoquinoline |
87751-33-5 | 1g |
€807.50 | 2023-04-26 | ||
| Apollo Scientific | OR510242-100mg |
Quinoline-3,4-diamine |
87751-33-5 | >98% | 100mg |
£303.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D767060-100mg |
Quinoline-3,4-diamine |
87751-33-5 | 95% | 100mg |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | D767060-250mg |
Quinoline-3,4-diamine |
87751-33-5 | 95% | 250mg |
$255 | 2024-06-07 | |
| eNovation Chemicals LLC | D767060-1g |
Quinoline-3,4-diamine |
87751-33-5 | 95% | 1g |
$475 | 2024-06-07 | |
| Enamine | EN300-86217-0.05g |
quinoline-3,4-diamine |
87751-33-5 | 95% | 0.05g |
$72.0 | 2023-02-11 |
Quinoline-3,4-diamine Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Ammonia Solvents: Isopropanol , Toluene ; 3 - 4 h, rt
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; cooled; 3 h, reflux
Production Method 4
2.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
3.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt → reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Production Method 5
2.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt → reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
2.3 Solvents: Diphenyl ether ; 2 h, rt → 250 °C
3.1 Reagents: Nitric acid Solvents: Acetic acid ; heated; 4 h, reflux
4.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
5.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt → reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Production Method 6
Production Method 7
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Production Method 8
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; cooled; 3 h, reflux
Production Method 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
2.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt → reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Production Method 10
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 1 h
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 60 psi
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Sodium acetate Solvents: Acetic anhydride ; reflux
2.1 Reagents: Phosphorus oxychloride ; 45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol , Toluene ; 3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; cooled; 3 h, reflux
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Hydrochloric acid Solvents: Water ; 12 h, rt
2.1 Solvents: Acetic anhydride ; rt → 105 °C
2.2 Reagents: Potassium acetate ; 15 min, 105 °C
3.1 Reagents: Phosphorus oxychloride ; 30 min, reflux
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 1 h
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 60 psi
Production Method 13
2.1 Reagents: Phosphorus oxychloride ; 45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol , Toluene ; 3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; cooled; 3 h, reflux
Production Method 14
1.2 Reagents: Potassium acetate ; 15 min, 105 °C
2.1 Reagents: Phosphorus oxychloride ; 30 min, reflux
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 1 h
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 60 psi
Production Method 15
2.1 Reagents: Potassium acetate Solvents: Diethyl ether
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
5.1 Reagents: Hydrogen Catalysts: Palladium
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.3 Solvents: Diphenyl ether ; 2 h, rt → 250 °C
2.1 Reagents: Nitric acid Solvents: Acetic acid ; heated; 4 h, reflux
3.1 Reagents: Phosphorus oxychloride ; 4 h, rt → reflux
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
4.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt → reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Quinoline-3,4-diamine Raw materials
- 4-Chloro-3-nitroquinoline
- 2-aminobenzoic acid hydrochloride (1:1)
- 1,3-diethyl 2-(phenylamino)methylidenepropanedioate
- 2-(2-Nitro-ethylideneamino)benzoic Acid
- 4-Azido-3-nitroquinoline
- 2-Nitroacetaldehyde oxime
- ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-Amino-3-nitroquinoline
- 3-Nitroquinolin-4-ol
- Quinolin-4(1H)-one
- 3-Nitroquinolin-4(1H)-one
Quinoline-3,4-diamine Preparation Products
Quinoline-3,4-diamine Suppliers
Quinoline-3,4-diamine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Quinoline-3,4-diamine
Quinoline-3,4-Diamine: A Comprehensive Overview
Quinoline-3,4-diamine (CAS No. 87751-33-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of research and application. This compound, characterized by its quinoline backbone with two amino groups at the 3 and 4 positions, exhibits a range of interesting chemical and physical properties. Recent studies have highlighted its potential in areas such as material science, drug discovery, and catalysis, making it a subject of intense scientific exploration.
The molecular structure of quinoline-3,4-diamine is notable for its aromaticity and the presence of nitrogen atoms in the quinoline ring. This configuration not only enhances its stability but also contributes to its reactivity in various chemical reactions. Researchers have explored the synthesis of this compound through diverse methods, including condensation reactions and electrochemical approaches. The ability to tailor its synthesis conditions has opened new avenues for optimizing its properties for specific applications.
One of the most promising applications of quinoline-3,4-diamine lies in the field of material science. Recent studies have demonstrated its potential as a building block for constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it an ideal candidate for designing materials with tailored electronic and mechanical properties. For instance, researchers have successfully utilized quinoline-3,4-diamine to create MOFs with high surface area and excellent catalytic activity.
In the realm of drug discovery, quinoline-3,4-diamine has shown potential as a scaffold for developing bioactive compounds. Its nitrogen-rich structure facilitates interactions with biological molecules, making it a valuable component in the design of drugs targeting various diseases. Recent research has focused on modifying the compound's structure to enhance its bioavailability and selectivity. For example, studies have explored the use of quinoline-3,4-diamine derivatives as inhibitors for key enzymes involved in cancer progression.
The catalytic properties of quinoline-3,4-diamine have also been extensively investigated. Its ability to act as a ligand in transition metal complexes has made it a valuable tool in catalytic processes such as hydrogenation and oxidation reactions. Recent advancements have highlighted its role in asymmetric catalysis, where it enables the selective formation of chiral products. These findings underscore its potential in industrial applications where high efficiency and selectivity are critical.
Despite its numerous applications, the synthesis and characterization of quinoline-3,4-diamine present certain challenges. Researchers continue to explore innovative methods to improve yield and purity while minimizing environmental impact. Recent breakthroughs in green chemistry have led to the development of eco-friendly synthesis routes for this compound, aligning with global sustainability goals.
In conclusion, quinoline-3,4-diamine (CAS No. 87751-33-5) stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure and versatile properties make it an invaluable tool in modern research and development. As ongoing studies uncover new applications and improvements in synthesis techniques continue to emerge, quinoline-3,4-diamine is poised to play an increasingly significant role in advancing science and technology.
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